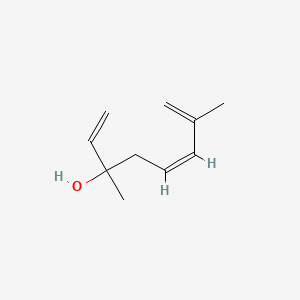

(Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol

Description

Contextualization within Terpenoid Chemistry: The Monoterpene and Sesquiterpene Classes

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. They are classified by the number of these units they contain. Monoterpenoids consist of two isoprene units (10 carbon atoms), while sesquiterpenoids are composed of three isoprene units (15 carbon atoms). wikipedia.org These compounds are major components of essential oils and are responsible for the distinct aromas of many plants. wikipedia.orgbiosynth.com

The compound (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol, with its chemical formula C10H16O, is correctly classified as an acyclic monoterpenoid alcohol. nih.gov In contrast, sesquiterpene alcohols, such as farnesol (C15H26O), contain 15 carbon atoms and represent a different, though related, category of terpenoids. wikipedia.orgresearchgate.net

This compound serves as a clear example of an acyclic monoterpenoid alcohol. Its structure is characterized by a ten-carbon chain with three double bonds and a hydroxyl (-OH) group attached to a tertiary carbon, which is a carbon atom bonded to three other carbon atoms. nih.govfoodb.ca The designation "(Z)" in its name refers to the stereochemistry around the double bond at the fifth carbon position, indicating that the higher-priority substituents are on the same side of the double bond.

Historical Overview of Academic Investigations on this compound

Academic investigation into this compound is closely linked to the broader study of its isomers, particularly hotrienol (B1235390), which was identified as a significant volatile component in foods and plants like tea (Camellia sinensis) and certain citrus species (Citrus reticulata). nih.govnih.gov Early research focused on identifying the components of essential oils and fruit aromas, which led to the discovery of a family of C10 acyclic trienols. Subsequent, more detailed analyses using advanced chromatographic and spectroscopic techniques allowed for the separation and characterization of specific geometric isomers like the (Z)- form of 3,7-Dimethylocta-1,5,7-trien-3-ol. These studies have been crucial for understanding the subtle differences in aroma profiles and the biosynthetic pathways that produce this diversity of related compounds in nature.

Nomenclature and Related Isomeric Forms of this compound

The nomenclature of this compound and its isomers is precise, defining the exact spatial arrangement of atoms. Isomers are molecules that have the same molecular formula but different structural arrangements.

This compound : The systematic IUPAC name for this specific isomer is (5Z)-3,7-dimethylocta-1,5,7-trien-3-ol. nih.gov It has a molecular formula of C10H16O and a molecular weight of approximately 152.23 g/mol . nih.gov

Hotrienol : This is a closely related isomer and a commonly encountered name in scientific literature. nih.govmedchemexpress.com It is also a tertiary alcohol with the same molecular formula. nih.gov Often, hotrienol refers to the (E)-isomer, such as in (3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol. nih.gov It has been identified in various natural sources, including fruits and teas. nih.govnist.gov

(Z)-Ocimenol : Another isomer, (Z)-Ocimenol, also shares the C10H16O formula. scent.vn Its name indicates a structural relationship to ocimene, a monoterpene hydrocarbon. nist.gov

Beta-Farnesol : It is important to distinguish that Beta-Farnesol is not an isomer of the C10 compounds discussed above. It is a sesquiterpene alcohol with the molecular formula C15H24O and a molecular weight of about 220.35 g/mol . wikipedia.orgnih.govthegoodscentscompany.com As a C15 compound, it belongs to a different class of terpenoids but is related by being an acyclic terpenoid alcohol. wikipedia.org

The table below provides a comparative overview of the key chemical identifiers for this compound and its C10 isomers.

| Property | This compound | Hotrienol | (Z)-Ocimenol |

| IUPAC Name | (5Z)-3,7-dimethylocta-1,5,7-trien-3-ol nih.gov | (3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol nih.gov | (5Z)-2,6-dimethylocta-1,5,7-trien-3-ol scent.vn |

| Molecular Formula | C10H16O nih.gov | C10H16O nih.gov | C10H16O scent.vn |

| Molecular Weight | 152.23 g/mol | 152.23 g/mol nih.gov | 152.23 g/mol scent.vn |

| CAS Number | 54831-37-7 nih.gov | 20053-88-7 nih.gov | 39900-51-1 scent.vn |

| Synonyms | (Z)-(±)-3,7-dimethylocta-1,5,7-trien-3-ol | 3,7-Dimethyl-1,5(E),7-octatrien-3-ol nih.gov | Ocimenol, (Z)- scent.vn |

Structure

3D Structure

Properties

CAS No. |

54831-37-7 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(5Z)-3,7-dimethylocta-1,5,7-trien-3-ol |

InChI |

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6- |

InChI Key |

ZJIQIJIQBTVTDY-SREVYHEPSA-N |

Isomeric SMILES |

CC(=C)/C=C\CC(C)(C=C)O |

Canonical SMILES |

CC(=C)C=CCC(C)(C=C)O |

boiling_point |

62.00 °C. @ 4.50 mm Hg |

Origin of Product |

United States |

Natural Occurrence and Distribution of Z 1 3,7 Dimethylocta 1,5,7 Trien 3 Ol in Biological Systems

Phytogenic Sources and Essential Oil Composition

The distribution of (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol in the plant kingdom is widespread, where it plays a role in the characteristic scent of many species. Its presence is particularly well-documented in the essential oils and volatile emissions of various fruits, flowers, and leaves.

Detection and Quantification in Diverse Plant Species

Scientific analysis has identified this compound in several plant species, although its concentration can vary significantly.

Ribes nigrum L. (Blackcurrant): Studies on the essential oil composition of blackcurrant buds and leaves have identified a complex mixture of volatile compounds. While major components include sabinene, δ-3-carene, and terpinolene, this compound has not been reported as a major constituent in the essential oil of this plant. Further research with more sensitive analytical techniques may be required to quantify its potential trace presence.

Zanthoxylum bungeanum (Sichuan Pepper): The pericarp of Zanthoxylum bungeanum is known for its unique and pungent aroma. Systematic reviews of the phytochemicals present in this species have confirmed the presence of hotrienol (B1235390) as a volatile component. nih.gov

Woodfordia fruticosa : Gas chromatography-mass spectrometry (GC-MS) analyses of the methanolic extracts of the flowers of Woodfordia fruticosa have been conducted to identify bioactive compounds. researchgate.netmdpi.comresearchgate.net These studies have identified a variety of terpenes and other volatile compounds, but this compound has not been identified as a component in the analyzed extracts.

| Plant Species | Part Analyzed | Presence of this compound |

| Ribes nigrum L. | Buds, Leaves | Not reported as a major component |

| Zanthoxylum bungeanum | Pericarps | Present nih.gov |

| Woodfordia fruticosa | Flowers | Not detected in analyzed extracts researchgate.netmdpi.comresearchgate.net |

Ecological Significance in Plant-Mediated Interactions

The emission of volatile organic compounds, including terpenes like this compound, is a key strategy for plants to defend against herbivores. nih.govmdpi.comresearchgate.netscielo.org.mxnih.gov These compounds can act as repellents, deterrents, or toxins to insects and other herbivores. Furthermore, herbivore-induced plant volatiles can serve as signals to attract the natural enemies of the attacking herbivores, a phenomenon known as indirect defense. The specific role of this compound in the defense mechanisms of the aforementioned plant species is an area that warrants further investigation to understand its precise ecological functions.

Microbial Production and Metabolic Profiling in Microorganisms

The biosynthesis of this compound is not limited to the plant kingdom. Certain microorganisms, particularly yeasts, are known to produce this compound during fermentation processes.

Saccharomyces cerevisiae : The common yeast Saccharomyces cerevisiae is capable of producing hotrienol. nih.govresearchgate.netnih.govresearchgate.net This production is a result of the yeast's metabolic activity on precursors present in the fermentation substrate. The biosynthetic pathway likely involves the transformation of other terpenoid compounds. Further metabolic profiling studies are needed to fully elucidate the specific enzymatic reactions and genetic pathways responsible for the synthesis of this compound in this yeast.

Presence and Dynamics in Complex Natural Matrices

The occurrence of this compound extends to various complex natural matrices, often as a result of the biological processes of the organisms involved in their production or as a component of the raw materials.

Brandies: The formation of various flavor compounds, including higher alcohols and esters, is a critical aspect of the production of brandies and other alcoholic beverages. nih.govdrinkaware.co.uk Given that Saccharomyces cerevisiae is a key microorganism in the fermentation of alcoholic beverages and is known to produce hotrienol, it is plausible that this compound is present in brandies, contributing to their complex aroma profiles.

Honey: this compound has been identified as a volatile compound in various types of honey. mdpi.comnih.govresearchgate.netnih.govthegoodscentscompany.comresearchgate.net Its presence can be attributed to the nectar collected by bees from different floral sources that naturally contain this compound. It is considered a potential marker for the botanical origin of certain honeys. nih.gov For instance, it has been found in significant amounts in the headspace of Mentha spp. honey. nih.gov

Tea: The characteristic aroma of tea is composed of a complex mixture of volatile compounds. This compound has been identified as a flavor compound in baked green tea. nih.govfoodb.canih.gov Its presence contributes to the floral and sweet notes of the tea's aroma profile. The concentration of this compound can vary depending on the tea cultivar, processing methods, and storage conditions.

| Matrix | Presence of this compound |

| Brandies | Plausible due to yeast fermentation |

| Honey | Present, potential botanical origin marker mdpi.comnih.govnih.gov |

| Tea | Present, contributes to aroma nih.govfoodb.ca |

Biosynthetic Pathways and Enzymatic Mechanisms of Z 1 3,7 Dimethylocta 1,5,7 Trien 3 Ol

General Isoprenoid Precursor Metabolism and Terpenoid Biosynthesis Framework

All terpenoids, including (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol, originate from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov Organisms utilize two primary pathways to synthesize these fundamental precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govbiorxiv.org

The MVA pathway , predominantly active in the cytoplasm of eukaryotes (including fungi and animals) and archaea, initiates with acetyl-CoA. nih.gov In contrast, the MEP pathway operates in the plastids of plants and most bacteria, using pyruvate (B1213749) and glyceraldehyde-3-phosphate as its starting materials. nih.gov

Once synthesized, IPP and DMAPP serve as the substrates for prenyltransferase enzymes. Specifically for monoterpenoids, Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP). nih.govnih.govmdpi.com This GPP molecule is the direct substrate for the synthesis of the vast array of C10 monoterpenes. nih.govnih.gov

Table 1: Key Precursors in Terpenoid Biosynthesis

| Precursor | Carbon No. | Biosynthetic Pathway(s) | Resulting Terpenoid Class |

|---|---|---|---|

| Isopentenyl Diphosphate (IPP) | C5 | MVA, MEP | Universal Building Block |

| Dimethylallyl Diphosphate (DMAPP) | C5 | MVA, MEP | Universal Building Block |

| Geranyl Diphosphate (GPP) | C10 | MVA, MEP | Monoterpenoids |

| Farnesyl Diphosphate (FPP) | C15 | MVA, MEP | Sesquiterpenoids |

Specific Enzymatic Transformations Leading to this compound

The formation of this compound is not typically a direct result of a dedicated terpene synthase acting on GPP. Instead, evidence points towards its formation as a secondary product derived from the transformation of a primary monoterpene alcohol, most notably Linalool (B1675412).

While a specific "(Z)-hotrienol synthase" has not been characterized, the key enzymes responsible for producing its direct precursor have been identified. In grapevines (Vitis vinifera), where hotrienol (B1235390) is a significant aroma compound, several bifunctional terpene synthases (TPS) have been found to produce linalool from GPP. nih.gov These include enzymes like VvPNLinNer1, VvPNLinNer2, and VvRiLinNer, which are classified as linalool/nerolidol synthases because they can also convert the C15 precursor FPP to the sesquiterpene nerolidol. nih.gov The primary product relevant to hotrienol biosynthesis is linalool. nih.govresearchgate.net

The subsequent conversion of linalool to hotrienol is thought to be mediated either by other enzyme classes, such as cytochrome P450 monooxygenases (CYPs), or through non-enzymatic chemical rearrangements. nih.govresearchgate.net Studies on human CYPs (CYP2D6 and CYP2C19) have shown they can metabolize linalool, but the identified products are primarily 8-hydroxylinalool and various linalool oxides, not hotrienol. nih.govnih.gov The specific enzyme catalyzing the conversion to hotrienol in plants remains to be definitively identified.

Table 2: Characterized Terpene Synthases Involved in Precursor Formation

| Enzyme Name | Organism | Substrate(s) | Product(s) | Relevance to Hotrienol |

|---|---|---|---|---|

| VvRiLinNer | Vitis vinifera (Riesling) | GPP, FPP | Linalool, Nerolidol | Produces the direct precursor, linalool. nih.gov |

| VvPNLinNer1 | Vitis vinifera (Pinot Noir) | GPP, FPP | Linalool, Nerolidol | Produces the direct precursor, linalool. nih.gov |

Linalool: The metabolic route from linalool is the most widely supported pathway for hotrienol formation. Linalool (3,7-dimethylocta-1,6-dien-3-ol) is structurally an isomer of hotrienol, and its conversion requires an allylic rearrangement and dehydration. This transformation is particularly noted in the chemistry of wine, where the acidic environment can facilitate the chemical conversion of linalool, which is abundant in aromatic grape varieties, into hotrienol. researchgate.netresearchgate.net

Alpha-Pinene (B124742): A biosynthetic pathway from the bicyclic monoterpene alpha-pinene to the acyclic hotrienol is not supported by the available scientific literature. Biotransformation studies of alpha-pinene consistently demonstrate its conversion into other cyclic monoterpenoids such as verbenol, verbenone, and α-terpineol, products of oxidation and rearrangement that maintain the pinane (B1207555) skeleton or a related cyclic structure.

The formation of hotrienol from linalool is proposed to occur via an acid-catalyzed or enzymatic mechanism involving rearrangement and dehydration. This process is particularly relevant in the acidic conditions of grape must and wine. researchgate.netresearchgate.net The proposed mechanism proceeds as follows:

Protonation and Rearrangement: The tertiary alcohol, linalool, undergoes an allylic rearrangement. In acidic conditions, this can be initiated by the protonation of the hydroxyl group, followed by the loss of water to form a carbocation, or by protonation of the C6-C7 double bond.

Formation of a Diol Intermediate: The rearrangement can lead to the formation of an unstable intermediate, 3,7-dimethylocta-1,5-diene-3,7-diol . nist.govymdb.ca This intermediate has been identified in grapes and is considered a key precursor.

Dehydration: The final step is the dehydration (loss of a water molecule) from the tertiary alcohol at the C7 position of the diol intermediate. This elimination reaction forms a new double bond, resulting in the conjugated triene system of this compound.

This cascade of rearrangement and dehydration transforms the floral, citrusy linalool into the characteristic fruity, tropical aroma of hotrienol.

Genetic and Molecular Regulation of this compound Biosynthesis in Organisms

As the biosynthesis of (Z)-hotrienol is dependent on the availability of its precursor, linalool, its regulation is intrinsically linked to the genetic and molecular controls governing the linalool biosynthetic pathway. researchgate.net The regulation primarily occurs at the transcriptional level of the terpene synthase (TPS) genes. oup.comresearchgate.net

In Vitis vinifera, the expression of VvTPS genes, including linalool synthases, is subject to complex regulation by multiple factors:

Developmental Stage: The concentration of monoterpenes like linalool changes significantly during grape berry development. Gene expression often peaks early in berry formation, decreases towards véraison (the onset of ripening), and then increases again during the final ripening stages. researchgate.net

Tissue Specificity: TPS genes show differential expression across various plant organs, with high expression often found in flowers and the skin (exocarp) of grape berries, where aroma compounds accumulate. researchgate.net

Environmental Factors: Light exposure is a critical regulator. Studies on Riesling grapes have shown that increased sunlight exposure upregulates the expression of monoterpene-related genes, including those in the MEP pathway and specific TPS genes, leading to higher concentrations of compounds like linalool. researchgate.net

Transcription Factors: The expression of TPS genes is controlled by various families of transcription factors, such as MYB, bHLH, and AP2/ERF, which respond to developmental cues and environmental signals to modulate the entire terpenoid biosynthetic network. capes.gov.br

Therefore, the abundance of (Z)-hotrienol in an organism like a grapevine is not regulated by a single gene but is the outcome of the complex regulatory network controlling the flux through the monoterpenoid pathway, especially the synthesis of linalool.

Biotransformation of Related Terpenoids into this compound

Biotransformation, which uses microorganisms or isolated enzymes to perform chemical conversions, is a significant field for producing valuable aroma compounds. nih.gov While the biotransformation of common monoterpenes like linalool and alpha-pinene has been extensively studied, the specific production of (Z)-hotrienol through these methods is not prominently documented.

Research on the microbial transformation of linalool often reports the formation of other oxidized products. For example, fungi such as Aspergillus niger are known to convert linalool into various furanoid and pyranoid linalool oxides, which are also valuable aroma compounds. google.com Similarly, cytochrome P450 enzymes, whether from microbes or other sources, typically catalyze the hydroxylation or epoxidation of linalool rather than its rearrangement to hotrienol. nih.govresearchgate.net

While chemical synthesis of hotrienol from linalool acetate (B1210297) is well-established, a direct and efficient biocatalytic route from a related terpenoid to (Z)-hotrienol remains an area for future research and development. The discovery or engineering of an enzyme capable of catalyzing the specific allylic rearrangement and dehydration of linalool could provide a sustainable method for producing this valuable flavor and fragrance compound.

Chemical Synthesis and Stereochemical Control of Z 1 3,7 Dimethylocta 1,5,7 Trien 3 Ol

Conventional Synthetic Methodologies from Terpene Precursors

Conventional approaches to the synthesis of 3,7-dimethylocta-1,5,7-trien-3-ol and its isomers often utilize readily available and structurally related terpene precursors. Myrcene (B1677589), a simple acyclic monoterpene hydrocarbon, is a key starting material for the synthesis of numerous valuable fragrance and flavor compounds, including geraniol (B1671447), nerol (B1678202), and linalool (B1675412). thegoodscentscompany.com The synthesis of isomers of 3,7-dimethylocta-1,5,7-trien-3-ol can be achieved from myrcene through a multi-step process. One common strategy involves the hydrochlorination of myrcene, which yields a mixture of chlorinated derivatives including linalyl, geranyl, and neryl chlorides. researchgate.net This mixture can then be converted to the corresponding alcohols. For instance, reaction with a tertiary amine like trimethylamine (B31210) can form quaternary ammonium (B1175870) salts, which are subsequently hydrolyzed to a mixture of terpene alcohols. researchgate.net This method, however, typically produces a mixture of isomers, including cis- and trans-ocimenol, and requires further purification to isolate the desired (Z)-isomer.

Another prevalent precursor is linalool, a tertiary terpene alcohol. The synthesis of hotrienol (B1235390), the (E)-isomer of the target compound, has been achieved from linalyl acetate (B1210297). This process involves an ene-type chlorination of linalyl acetate, followed by dehydrochlorination using lithium bromide and lithium carbonate, and subsequent hydrolysis to yield the final product. nih.govresearchgate.net While this method is effective for producing hotrienol, achieving the (Z)-configuration at the C5-C6 double bond requires specific synthetic strategies that can control the stereochemical outcome of the elimination or isomerization steps. The acid-catalyzed conversion of linalool can also lead to a mixture of rearranged products, including geraniol, nerol, and α-terpineol, highlighting the complexity of controlling reaction pathways with these precursors. cardiff.ac.uk

Separation of the resulting E and Z isomers from these synthetic mixtures often poses a significant challenge. One patented method describes a process for separating E and Z isomers of alkene alcohols and their derivatives using an ion exchange medium treated with silver and/or copper ions, which can selectively bind one isomer over the other. google.com

Table 1: Conventional Synthesis Approaches from Terpene Precursors

| Precursor | Key Transformation Steps | Primary Products | Reference(s) |

|---|---|---|---|

| Myrcene | Hydrochlorination, amination, hydrolysis | Mixture of terpene alcohols including cis- and trans-ocimenol | researchgate.net |

| Linalyl Acetate | Ene-type chlorination, dehydrochlorination, hydrolysis | (E)-3,7-Dimethylocta-1,5,7-trien-3-ol (Hotrienol) | nih.govresearchgate.net |

Stereoselective and Enantioselective Synthesis Strategies for (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol Isomers

Achieving high stereoselectivity in the synthesis of specific isomers of 3,7-dimethylocta-1,5,7-trien-3-ol is a primary focus of modern organic synthesis. This involves the use of chiral catalysts, reagents, and strategies that can direct the formation of a particular stereoisomer. While specific literature on the stereoselective synthesis of (Z)-3,7-dimethylocta-1,5,7-trien-3-ol is limited, strategies developed for related terpene structures provide a framework for potential approaches.

Stereoselective synthesis of related polyols has been demonstrated, for example, in the preparation of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol. researchgate.net Such syntheses often rely on the use of starting materials with defined stereochemistry, such as enantiopure epoxy alcohols, which are then subjected to rearrangement reactions to establish the desired stereocenters. researchgate.net The development of rhodium-catalyzed reactions of allenes with organoboronic reagents has also provided a powerful tool for the stereoselective synthesis of branched 1,3-dienes, which are key structural motifs in many terpenes. nih.gov This methodology offers a route to isoprene (B109036) derivatives with high E-stereoselectivity.

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is often achieved through kinetic resolution. This technique involves the use of a chiral catalyst or enzyme that reacts at different rates with the two enantiomers of a racemic mixture, allowing for their separation. Lipases are commonly employed for this purpose in the synthesis of chiral alcohols. For example, the enantiomers of (Z)-1,5-octadien-3-ol have been successfully separated through lipase-mediated kinetic resolution. researchgate.net In one approach, the asymmetric hydrolysis of the corresponding racemic acetate using a specific lipase (B570770) yielded the (R)-alcohol with high enantiomeric excess. researchgate.net Conversely, asymmetric acylation of the racemic alcohol with a different lipase allowed for the recovery of the (S)-alcohol, also in high enantiomeric purity. researchgate.net This chemoenzymatic approach, which combines chemical synthesis with biocatalysis, is a powerful strategy for accessing enantiomerically pure chiral building blocks that can then be used in the synthesis of more complex molecules. The use of chiral Brønsted acids as catalysts for enantioselective desymmetrization reactions also represents a promising avenue for the synthesis of chiral intermediates. nih.gov

Table 2: Examples of Stereoselective and Enantioselective Strategies

| Strategy | Method | Application Example | Outcome | Reference(s) |

|---|---|---|---|---|

| Stereoselective Synthesis | Rearrangement of enantiopure epoxy alcohols | Synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol | Defined stereochemistry at multiple centers | researchgate.net |

| Enantioselective Synthesis | Lipase-mediated kinetic resolution (hydrolysis) | Separation of (±)-(Z)-1,5-octadien-3-yl acetate | (R)-(Z)-1,5-octadien-3-ol with ≥99% ee | researchgate.net |

Biocatalytic and Chemoenzymatic Approaches for Selective Production

Biocatalytic and chemoenzymatic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis for the production of fine chemicals like terpene alcohols. These approaches leverage the high specificity of enzymes to catalyze reactions at specific sites and with specific stereochemistry.

A key biocatalytic transformation relevant to the synthesis of (Z)-3,7-dimethylocta-1,5,7-trien-3-ol and its precursors is the enzymatic hydration of myrcene. The enzyme linalool dehydratase/isomerase (LinD) from the bacterium Castellaniella defragrans has been shown to catalyze the hydration of β-myrcene to produce (S)-linalool. nih.gov This enzyme is bifunctional and can also isomerize (S)-linalool to geraniol. nih.gov The reaction is reversible, and the enzyme can also catalyze the dehydration of linalool to myrcene. nih.gov The catalytic activity is sensitive to the protonation state and the fine structure of the active site, which can be potentially engineered to favor specific products. nih.gov This enzymatic hydration provides a direct route from a simple terpene hydrocarbon to a chiral tertiary alcohol, which can be a precursor for other functionalized terpenes.

Other microorganisms have also been shown to biotransform terpene precursors. For instance, fungi such as Aspergillus niger and Penicillium species can convert geraniol and nerol into linalool and α-terpineol. nih.gov Similarly, various strains of the yeast Saccharomyces cerevisiae are capable of transforming geraniol into other monoterpenoids like citronellol (B86348) and geranyl acetate during fermentation. nih.gov

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the selectivity of biocatalysis. A prominent application in terpene chemistry is the use of lipases for the kinetic resolution of racemic alcohols, as discussed in the previous section. mdpi.com This strategy allows for the production of enantiomerically pure terpene alcohols and their acetates. For example, lipase PS from Burkholderia cepacia has been used for the enantioselective transesterification of chiral bicyclic alcohols, leading to the separation of diastereomers. doi.org The enzymatic hydrolysis of terpenyl glycosides, which are naturally occurring precursors in plants, is another important chemoenzymatic strategy. While acid hydrolysis of these glycosides often leads to the decomposition of the released terpene aglycone, enzymatic hydrolysis using specific glycosidases can release the volatile terpenes with high efficiency. thegoodscentscompany.com This approach is particularly relevant for liberating desired terpene alcohols from their non-volatile glycosidic forms found in natural sources.

Table 3: Biocatalytic and Chemoenzymatic Reactions

| Approach | Biocatalyst/Enzyme | Substrate | Product(s) | Reference(s) |

|---|---|---|---|---|

| Biocatalysis | Linalool dehydratase/isomerase (Castellaniella defragrans) | β-Myrcene | (S)-Linalool, Geraniol | nih.govresearchgate.netnih.gov |

| Biocatalysis | Aspergillus niger | Geraniol, Nerol | Linalool, α-Terpineol | nih.gov |

| Chemoenzymatic | Lipase PS (Burkholderia cepacia) | Racemic alcohols/acetates | Enantiomerically pure alcohols and acetates | researchgate.netdoi.org |

Table of Mentioned Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol | (5Z)-3,7-Dimethylocta-1,5,7-trien-3-ol | (Z)-Ocimenol, cis-Ocimenol |

| (E)-3,7-Dimethylocta-1,5,7-trien-3-ol | (5E)-3,7-Dimethylocta-1,5,7-trien-3-ol | Hotrienol |

| Myrcene | 7-Methyl-3-methyleneocta-1,6-diene | β-Myrcene |

| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol | |

| Nerol | (2Z)-3,7-Dimethylocta-2,6-dien-1-ol | |

| α-Terpineol | 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol | |

| Linalyl acetate | 1,5-Dimethyl-1-vinylhex-4-en-1-yl acetate | |

| (3R,6S)-3,7-Dimethylocta-1,7-dien-3,6-diol | (3R,6S)-3,7-Dimethylocta-1,7-diene-3,6-diol | |

| (Z)-1,5-Octadien-3-ol | (Z)-Octa-1,5-dien-3-ol | Oyster Alcohol |

| Citronellol | 3,7-Dimethyloct-6-en-1-ol |

Biological Activities and Mechanistic Investigations of Z 1 3,7 Dimethylocta 1,5,7 Trien 3 Ol

Modulation of Microbial Quorum Sensing and Biofilm Formation

There is currently no scientific evidence available from the reviewed literature to suggest that (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol, also known as (Z)-hotrienol, modulates microbial quorum sensing or biofilm formation. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density, often regulating virulence and biofilm formation. While the inhibition of these processes is a key area of research for new antimicrobial strategies, and various natural compounds have been identified as inhibitors, no studies have specifically implicated this compound in these activities.

Antimicrobial and Antifungal Efficacy Against Pathogenic Microorganisms

General statements in some sources suggest that hotrienol (B1235390), a category that includes the (Z)-isomer, possesses antimicrobial properties. However, a thorough search of scientific databases did not yield specific in vitro studies detailing the antimicrobial or antifungal efficacy of this compound against pathogenic microorganisms.

In Vitro Studies on Antimicrobial Activity

Detailed research findings, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound against specific pathogens, are not available in the current body of scientific literature. Consequently, a data table of its antimicrobial activity cannot be compiled.

Elucidation of Cellular and Molecular Targets

Due to the lack of dedicated studies on its antimicrobial action, the cellular and molecular targets of this compound remain unknown. Research into the mechanisms of action of other terpenoids suggests potential targets could include the disruption of cell membranes, inhibition of essential enzymes, or interference with cellular signaling pathways. However, without specific research on this compound, any proposed mechanism would be purely speculative.

Role in Chemical Ecology and Inter-species Communication

The role of this compound in chemical ecology is another area that requires significant investigation. While it is known to be a component of the volatile emissions of some plants, its specific functions in mediating interactions between organisms are not well-documented.

Plant-Insect Interactions and Signaling

Although plant volatiles are crucial in attracting pollinators and repelling or attracting herbivores, the specific role of this compound in these interactions has not been elucidated. There are no studies demonstrating its function as a synomone (a compound that benefits both the emitter and receiver) or an allomone (a compound that benefits the emitter by modifying the behavior of the receiver).

Plant-Microbe Interactions and Defense Responses

The involvement of this compound in plant defense responses against microbial pathogens is another underexplored area. Plants produce a variety of secondary metabolites to defend against infections, but the specific contribution of this compound to induced systemic resistance or as a phytoanticipin (a pre-formed antimicrobial compound) has not been reported.

Advanced Analytical Characterization of Z 1 3,7 Dimethylocta 1,5,7 Trien 3 Ol

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol, enabling its isolation from other structurally similar compounds, including its various isomers. nih.govnih.govnih.govnist.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for both the qualitative and quantitative analysis of volatile compounds like this compound. nih.govgcms.cz In this method, the compound is volatilized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase.

For qualitative analysis, as the compound elutes from the GC column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a chemical "fingerprint." By comparing this fragmentation pattern to spectral libraries, such as those from NIST, the compound can be identified. nist.govnist.govnist.gov

Quantitative analysis is also readily achievable with GC-MS. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument focuses only on specific characteristic fragment ions of the target analyte. This increases sensitivity and allows for accurate measurement of the compound's concentration, even at low levels, by comparing its peak area to that of a known concentration standard. gcms.cz

Table 1: Illustrative GC-MS Data for a Related Isomer, (E)-3,7-Dimethylocta-1,5,7-trien-3-ol (Hotrienol)

| Property | Description |

| Molecular Formula | C₁₀H₁₆O nist.gov |

| Molecular Weight | 152.23 g/mol nist.gov |

| GC Retention Index | Varies based on the column used (e.g., non-polar vs. polar). Essential for tentative identification. researchgate.net |

| Key Mass Fragments (m/z) | 71, 93, 121, 137, 152 (Molecular Ion). The fragmentation pattern is used for structural confirmation. nist.gov |

This table is illustrative for a closely related isomer, as detailed public data for the specific (Z)-isomer is limited. The principles of analysis are identical.

Gas chromatography-olfactometry (GC-O) is a specialized technique used to identify which volatile compounds in a complex mixture are responsible for its aroma. As compounds elute from the GC column, the effluent is split into two paths: one leading to a standard detector (like MS or FID) and the other to a sniffing port where a trained sensory panelist assesses the odor.

Table 2: Example GC-O Analysis Data for Aroma-Active Terpenoids in a Natural Sample

| Compound | Retention Index | Aroma Descriptor | Flavor Dilution (FD) Factor | Odor Activity Value (OAV) |

| D-Limonene | 1029 | Lemon researchgate.net | 2187 | 9803 researchgate.net |

| β-Myrcene | 989 | Green researchgate.net | 729 | 1798 researchgate.net |

| (Z)-3,7-dimethylocta-2,6-dienal | 1245 | Lemon researchgate.net | 2187 | 1893 researchgate.net |

| 3,7-dimethyl-2,6-octadienal | 1269 | Lemon researchgate.net | 6561 | 8399 researchgate.net |

This table showcases data from a study on Litsea pungens Hemsl. to illustrate the application and data output of GC-O analysis for related terpene compounds. researchgate.net

When analyzing highly complex samples containing numerous isomers that may co-elute (elute at the same time) on a standard GC column, Multidimensional Gas Chromatography (MDGC) offers superior resolving power. This is particularly relevant for the analysis of terpene alcohols, where many structural and stereoisomers exist. nih.govnih.govfoodb.ca

In a typical MDGC setup, a selected portion of the effluent from the first GC column (the "heart-cut") is transferred to a second GC column with a different stationary phase (e.g., different polarity). This two-step separation provides a significant increase in resolution. For instance, a non-polar first-dimension column might separate compounds by boiling point, while a polar second-dimension column separates the co-eluting fraction based on polarity. This allows for the baseline separation of isomers like this compound from its (E)-isomer or other related compounds that would otherwise overlap, enabling unambiguous identification and quantification.

Spectroscopic Methods for Structural Elucidation

While chromatography separates the compound, spectroscopy provides definitive information about its atomic composition and connectivity, confirming its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), and how many neighboring protons they have (spin-spin splitting).

¹³C NMR (Carbon NMR): This provides the number of non-equivalent carbon atoms and their chemical environment, indicating the presence of C=C double bonds, C-O bonds, and methyl/methylene groups.

2D NMR Techniques: For complex molecules, 2D NMR experiments are used to establish connectivity.

COSY (Correlation Spectroscopy): Shows which protons are coupled (adjacent) to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure.

Table 3: Representative NMR Chemical Shift Data for a Structurally Similar Compound, 3,7-Dimethylocta-1,6-dien-3-ol

| Atom ID | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C1 | 111.68 | 5.07, 5.22 |

| C2 | 144.79 | 5.91 |

| C3 | 73.51 | - |

| C4 | 41.81 | 1.57 |

| C5 | 22.80 | 2.03 |

| C6 | 124.31 | 5.13 |

| C7 | 132.01 | - |

| C8 (Methyl on C3) | 27.86 | 1.28 |

| C9 (Methyl on C7) | 25.71 | 1.69 |

| C10 (Methyl on C7) | 17.88 | 1.61 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse001138 for 3,7-Dimethylocta-1,6-dien-3-ol. bmrb.io The specific shifts for this compound would differ slightly due to the different double bond positions, but the data illustrates the type of information obtained.

In addition to its use in GC-MS, mass spectrometry with different ionization techniques is vital for structural confirmation.

Electron Ionization (EI): As a "hard" ionization technique, 70 eV EI provides extensive and reproducible fragmentation. This fragmentation pattern is highly characteristic of the molecule's structure and is used for library matching and identification. ms-textbook.comresearchgate.net However, for some molecules, the molecular ion (M⁺·) peak can be weak or entirely absent, making it difficult to determine the molecular weight. libretexts.org

Chemical Ionization (CI): CI is a "soft" ionization technique that imparts less energy to the analyte molecule, resulting in significantly less fragmentation. libretexts.orgwikipedia.org In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule, [M+H]⁺. ms-textbook.comumd.edu The high abundance of this quasi-molecular ion makes CI an excellent method for unambiguously confirming the molecular weight of the compound (152.23 g/mol for C₁₀H₁₆O). nih.govms-textbook.com The choice of reagent gas can also subtly control the degree of fragmentation, providing additional structural clues. libretexts.org

Table 4: Comparison of EI and CI for the Analysis of Terpene Alcohols

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |

| Ionization Energy | High (typically 70 eV) ms-textbook.com | Low (indirect ionization) libretexts.org |

| Fragmentation | Extensive, complex spectrum ms-textbook.com | Minimal, simple spectrum wikipedia.org |

| Molecular Ion Peak | Often weak or absent libretexts.org | Strong quasi-molecular ion ([M+H]⁺) ms-textbook.com |

| Primary Use | Structural fingerprinting, library matching jeol.com | Molecular weight determination wikipedia.org |

| Information Provided | Connectivity and substructures | Confirms molecular formula |

Enantioselective Analytical Methods for Chiral Discrimination

The presence of a chiral center at the C3 position of this compound necessitates the use of enantioselective analytical methods to separate and quantify its individual enantiomers, (R)- and (S)-forms. Enantioselective gas chromatography (GC) stands as the premier technique for this purpose, particularly when employing chiral stationary phases (CSPs).

The most effective CSPs for the chiral resolution of terpenoids and related alcohols are often based on cyclodextrin (B1172386) derivatives. nih.govoup.com Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with guest molecules. nih.gov The chiral recognition mechanism relies on the differential stability of the diastereomeric complexes formed between the chiral stationary phase and the individual enantiomers of the analyte. nih.gov This difference in stability, governed by principles such as "three-point binding" and "lock and key" models, results in different retention times for the enantiomers on the GC column, allowing for their separation and quantification. nih.gov

For a compound like this compound, modified cyclodextrins, such as silylated or acetylated derivatives of β- and γ-cyclodextrins, are anticipated to provide effective enantioseparation. oup.commdpi.com The choice of the specific cyclodextrin derivative and the functional groups attached to it can significantly influence the degree of chiral discrimination. nih.govmdpi.com For instance, the size of the cyclodextrin cavity and the nature of the derivatizing groups play a crucial role in the host-guest interactions that drive the separation. mdpi.com

Table 1: Enantioselective GC Method Parameters for Chiral Discrimination

| Parameter | Description | Typical Values/Conditions | Rationale for this compound |

| Analytical Technique | The primary chromatographic method used. | Enantioselective Gas Chromatography (GC) | Provides the necessary resolution for volatile chiral compounds. |

| Chiral Stationary Phase (CSP) | The chiral selector coated onto the capillary column. | Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin | TBDMS (tert-butyldimethylsilyl) groups enhance selectivity for terpenoids. |

| Column Dimensions | Length, internal diameter, and film thickness of the GC column. | 25 m x 0.25 mm i.d., 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |

| Carrier Gas | The mobile phase that carries the analyte through the column. | Helium or Hydrogen | Provides optimal efficiency and speed of analysis. |

| Oven Temperature Program | The temperature gradient used to elute compounds. | 50°C (2 min hold), then 2°C/min to 180°C | A slow ramp rate is crucial for resolving closely eluting enantiomers. |

| Injector Temperature | The temperature at which the sample is vaporized. | 220°C | Ensures efficient volatilization without thermal degradation. |

| Detector | The device used to detect the eluting compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for positive identification of enantiomers. |

Sample Preparation and Extraction Strategies (e.g., Solid Phase Microextraction (SPME))

The selection of an appropriate sample preparation technique is critical for the accurate analysis of this compound, as it dictates the efficiency of extraction from the sample matrix and the concentration of the analyte presented to the analytical instrument. Solid Phase Microextraction (SPME) is a highly effective, solvent-free sample preparation method well-suited for volatile and semi-volatile compounds like the target analyte.

SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed onto the GC column.

The efficiency of SPME is dependent on several factors, including the type of fiber coating, extraction mode (direct immersion or headspace), extraction time, and temperature. For a moderately volatile compound such as this compound, headspace SPME (HS-SPME) is often preferred to avoid interference from non-volatile matrix components. The choice of fiber coating is critical; a combination of materials, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective for a broad range of volatile compounds.

Table 2: SPME Parameters for Extraction of this compound

| Parameter | Description | Recommended Setting | Rationale |

| Extraction Mode | The method of exposing the SPME fiber to the sample. | Headspace (HS) | Minimizes matrix effects and extends fiber lifetime. |

| Fiber Coating | The stationary phase on the SPME fiber. | 50/30 µm DVB/CAR/PDMS | Provides a broad range of selectivity for volatile and semi-volatile analytes. |

| Sample Equilibration Time | The time allowed for the sample to reach thermal equilibrium before extraction. | 15 minutes | Ensures consistent partitioning of volatiles into the headspace. |

| Extraction Temperature | The temperature at which the extraction is performed. | 45°C | Increases the vapor pressure of the analyte, enhancing its partitioning into the headspace without causing degradation. |

| Extraction Time | The duration the fiber is exposed to the sample headspace. | 30 minutes | Allows for sufficient analyte to adsorb onto the fiber for sensitive detection. |

| Desorption Temperature | The temperature of the GC inlet to desorb analytes from the fiber. | 240°C | Ensures rapid and complete transfer of the analyte to the GC column. |

| Desorption Time | The time the fiber remains in the GC inlet. | 3 minutes | Sufficient time for complete desorption of the target analyte. |

Isomerism and Stereochemical Implications in Z 1 3,7 Dimethylocta 1,5,7 Trien 3 Ol Research

Structural Isomers and Stereoisomeric Forms of the Compound

(Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol, with the chemical formula C₁₀H₁₆O, possesses a number of isomers due to the presence of a stereocenter and a double bond capable of geometric isomerism. organic-chemistry.org The designation "(Z)" refers to the configuration around the C5-C6 double bond, where the higher priority substituents are on the same side of the double bond. The numeral "1" in the historical naming convention "(Z)-(1)-" is now considered obsolete in standard IUPAC nomenclature but may still be encountered in older literature.

The primary stereoisomer of interest is its geometric isomer, (E)-3,7-Dimethylocta-1,5,7-trien-3-ol, commonly known as hotrienol (B1235390). researchgate.netnist.gov Furthermore, the chiral center at the C3 position gives rise to two enantiomers for both the (Z) and (E) isomers: (3R) and (3S). Therefore, four principal stereoisomers of 3,7-Dimethylocta-1,5,7-trien-3-ol exist.

Beyond these stereoisomers, numerous structural isomers (constitutional isomers) exist, which have the same molecular formula but different atomic connectivity. Examples include other terpene alcohols like linalool (B1675412), which shares the same carbon skeleton but differs in the position of a double bond. nist.gov

Interactive Table of Isomers of 3,7-Dimethylocta-1,5,7-trien-3-ol

| Isomer Name | IUPAC Name | CAS Number | Type of Isomerism |

| This compound | (5Z)-3,7-Dimethylocta-1,5,7-trien-3-ol | 54831-37-7 | Geometric Isomer |

| Hotrienol | (5E)-3,7-Dimethylocta-1,5,7-trien-3-ol | 29957-43-5 | Geometric Isomer |

| (3R,5E)-3,7-Dimethylocta-1,5,7-trien-3-ol | (3R,5E)-3,7-Dimethylocta-1,5,7-trien-3-ol | 20053-88-7 | Enantiomer of (3S,5E) |

| (3S,5E)-3,7-Dimethylocta-1,5,7-trien-3-ol | (3S,5E)-3,7-Dimethylocta-1,5,7-trien-3-ol | Not readily available | Enantiomer of (3R,5E) |

| (Z)-(±)-3,7-dimethylocta-1,5,7-trien-3-ol | (5Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (racemic) | 54831-37-7 | Racemic Mixture |

| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | 78-70-6 | Structural Isomer |

Note: CAS numbers can sometimes be used for racemic mixtures as well as specific stereoisomers. The information provided is based on available data from various chemical databases.

Influence of Stereochemistry on Biological Functions and Perception

In contrast, the sensory properties of the (Z)-isomer are less well-documented in readily available literature, highlighting an area for further research. However, subtle changes in stereochemistry are known to lead to dramatic differences in odor perception. For instance, the enantiomers of a related monoterpenoid, linalool, are perceived differently; (S)-linalool has a sweet, floral, petitgrain-like scent, while (R)-linalool possesses a more woody and lavender-like aroma. This principle underscores the high specificity of olfactory receptors.

Research on the enantiomers of hotrienol further illustrates this point. The (3R,5E)-enantiomer has been described as having a "mouldy aroma". nih.gov This starkly contrasts with the generally pleasant descriptions of racemic or unspecified hotrienol, suggesting that one enantiomer may be responsible for the desirable fruity-floral notes while the other contributes a less desirable off-note. This has significant implications for the food and fragrance industries, where the use of stereochemically pure compounds can lead to a more refined and desirable product.

Research on Stereoselective Formation and Transformation

The distinct biological and sensory properties of each stereoisomer of 3,7-Dimethylocta-1,5,7-trien-3-ol necessitate methods for their selective synthesis or transformation. Research in this area is focused on controlling the geometry of the double bond (E/Z selectivity) and the chirality at the C3 center (enantioselectivity).

One documented synthetic approach to (E)-hotrienol involves the use of linalyl acetate (B1210297) as a starting material. researchgate.net This process involves an ene-type chlorination followed by dehydrochlorination, and subsequent hydrolysis to yield the target molecule. While this method is effective for the (E)-isomer, the synthesis of the (Z)-isomer requires different strategies.

The stereoselective synthesis of Z-alkenyl halides, a key structural feature of the target molecule, has been achieved through methods like the modified Julia olefination. This reaction, which couples α-halomethyl sulfones with aldehydes, can be tuned to favor the formation of the Z-isomer with high selectivity by careful selection of the base and solvent system, such as using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF). organic-chemistry.org While not a direct synthesis of this compound, this methodology represents a viable strategy for constructing the Z-configured double bond present in the molecule.

Furthermore, biotransformation offers a green chemistry approach to producing specific stereoisomers. Various microorganisms are capable of stereoselectively transforming readily available precursors like linalool into a range of oxygenated monoterpenoids. While the direct microbial synthesis of this compound is not widely reported, the principle of using enzymes to perform stereoselective reactions is well-established in the production of other chiral flavor and fragrance compounds.

Future Research Directions and Emerging Avenues for Z 1 3,7 Dimethylocta 1,5,7 Trien 3 Ol Studies

Advancements in Biosynthetic Pathway Engineering and Synthetic Biology

The field of synthetic biology offers a sustainable and efficient alternative for producing high-value terpenoids, which are often found in low abundance in their natural sources. frontiersin.orgnih.gov Future research will likely focus on engineering microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for the heterologous production of (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol. frontiersin.orgnih.gov This involves the assembly and optimization of its biosynthetic pathway, potentially by introducing a heterologous mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, along with the specific terpene synthase responsible for its formation. mdpi.com

Key future research activities in this area include:

Identification and Characterization of Novel Terpene Synthases (TPSs): Identifying the specific TPS from a natural source that catalyzes the formation of this compound from a precursor like geranyl diphosphate (B83284) (GPP) is a critical first step. This will likely involve screening plant species known to produce related compounds.

Metabolic Engineering of Host Organisms: Research will aim to optimize the metabolic flux towards the precursor GPP. This could involve upregulating genes in the MVA or MEP pathways and down-regulating competing pathways to prevent the diversion of precursors to other metabolites. nih.gov

Combinatorial Biosynthesis: Synthetic biology allows for the creation of "new-to-nature" terpenoids. nih.gov Future studies could explore combining enzymes from different organisms to produce novel derivatives of this compound with potentially enhanced properties.

Co-culture Engineering: To overcome the metabolic burden on a single host, future approaches may divide the biosynthetic pathway between two different microbial species, such as E. coli and S. cerevisiae, in a co-culture system. frontiersin.orgnih.gov

Development of Novel Stereoselective Synthetic Methodologies

The presence of a chiral center at the C3 position and a Z-configured double bond makes the stereoselective synthesis of this compound a significant challenge. As a tertiary allylic alcohol, its synthesis requires precise control over stereochemistry, which is a highly sought-after goal in organic synthesis. nih.govresearchgate.net

Future research in synthetic chemistry will likely pursue several avenues:

Catalytic Asymmetric Synthesis: Developing novel catalytic methods for the enantioselective addition of a vinyl nucleophile to a suitable ketone precursor will be a key focus. This could involve new chiral ligands for metal-catalyzed reactions.

Substrate-Controlled Reactions: Investigating reactions where the stereochemical outcome is directed by a chiral auxiliary or a pre-existing stereocenter in the substrate could provide an alternative route to high enantiomeric purity. researchgate.net

Enzymatic and Chemoenzymatic Strategies: The use of enzymes or a combination of chemical and enzymatic steps could offer a highly selective and environmentally friendly approach to the synthesis of the desired enantiomer.

Development of Novel Rearrangement Reactions: The exploration of catalytic asymmetric rearrangements, such as the Meisenheimer rearrangement, has shown promise for the stereospecific synthesis of acyclic tertiary allylic alcohols and could be adapted for this target molecule. nih.gov

Comprehensive Elucidation of Broader Biological and Ecological Roles

Volatile terpenoids are crucial mediators of interactions between plants and their environment, acting as attractants for pollinators, defense compounds against herbivores and pathogens, and signaling molecules in response to stress. mdpi.commdpi.comresearchgate.net While the biological roles of its isomers like linalool (B1675412) are more extensively studied, the specific functions of this compound remain largely unexplored. nih.govresearchgate.net

Future research should aim to:

Investigate Plant-Insect Interactions: Studies are needed to determine if this compound acts as a floral attractant for specific pollinators or as a repellent or antifeedant against herbivores.

Explore Antimicrobial and Allelopathic Properties: Research could assess the compound's activity against pathogenic fungi and bacteria, as well as its potential to inhibit the growth of competing plants (allelopathy).

Uncover Roles in Abiotic Stress Response: Future investigations could examine whether the emission of this compound is induced by environmental stressors such as drought, high temperature, or UV radiation, and what protective function it might serve.

Identify its Presence in Natural Systems: A crucial first step is to conduct detailed chemical analyses of volatile emissions from a wider range of plant species to identify natural sources of this compound.

Integration of Omics Technologies for Systems-Level Understanding (e.g., Genomics, Proteomics, Metabolomics)

A systems biology approach, integrating various "omics" technologies, is essential for a holistic understanding of the biosynthesis and function of this compound. nih.govfrontiersin.orgazolifesciences.com This approach allows researchers to connect the genetic blueprint to the final chemical phenotype.

Future research directions include:

Genomics: Sequencing the genomes of plants that produce this compound can help identify the terpene synthase genes and other enzymes involved in its biosynthetic pathway. researchgate.net

Transcriptomics: By analyzing gene expression profiles under different conditions (e.g., different developmental stages, in response to stress), researchers can identify the regulatory networks that control the compound's production. researchgate.net

Proteomics: This involves identifying and quantifying the entire set of proteins in a sample, which can confirm the expression of the biosynthetic enzymes and identify other proteins that may be involved in its transport or storage. nih.gov

Metabolomics: This comprehensive analysis of all metabolites in a biological sample can reveal the full chemical profile of an organism and how the production of this compound is correlated with other metabolic pathways. nih.gov

The integration of these multi-omics datasets will provide a comprehensive model of how the synthesis and emission of this compound are regulated at the molecular level. azolifesciences.comnih.gov

| Omics Technology | Key Research Question | Potential Outcome |

|---|---|---|

| Genomics | Which genes are responsible for the biosynthesis of the compound? | Identification of the specific terpene synthase (TPS) gene and other pathway-related genes. |

| Transcriptomics | How is the expression of biosynthetic genes regulated? | Understanding of regulatory factors (e.g., transcription factors) and environmental triggers for production. |

| Proteomics | Are the biosynthetic enzymes actively being produced? | Confirmation of enzyme presence and identification of post-translational modifications. |

| Metabolomics | What is the metabolic context of the compound's production? | Correlation of its synthesis with other metabolic pathways and identification of precursor-product relationships. |

Ecological and Evolutionary Studies of this compound in Natural Systems

Understanding the ecological and evolutionary significance of a specialized metabolite like this compound requires studying its role in the complex web of interactions within natural ecosystems. researchgate.net The production of enantiomerically different forms of the same compound in different species suggests that stereochemistry plays a crucial role in its biological function. nih.gov

Future research should focus on:

Phylogenetic Distribution: Investigating the occurrence of this compound across different plant lineages to understand its evolutionary origins and diversification.

Pollinator and Herbivore Behavior Studies: Conducting field and laboratory experiments to observe the behavioral responses of insects to the pure compound and to the plants that produce it. This can help clarify its role as an attractant or deterrent. nih.gov

Geographic Variation: Studying how the production and emission of this compound vary across different populations of a single plant species and how this variation correlates with local ecological pressures, such as the composition of the local pollinator and herbivore communities.

Enantiomer-Specific Roles: Since natural products often occur as single enantiomers, future studies should investigate if the (3R) and (3S) forms of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol have different ecological functions, a phenomenon observed for other chiral molecules like linalool. researchgate.netnih.gov

Interdisciplinary Approaches in Chemical Biology and Material Science

The unique chemical structure of this compound opens up possibilities for its application beyond its natural biological context, particularly at the intersection of chemistry, biology, and material science. pressbooks.pubnih.gov

Emerging avenues for interdisciplinary research include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.